6-Aminopyrazine-2-carboxamide CAS 33332-49-9 properties
6-Aminopyrazine-2-carboxamide CAS 33332-49-9 properties
The following is an in-depth technical guide on 6-Aminopyrazine-2-carboxamide , structured for researchers and drug development professionals.
CAS: 33332-49-9 | Role: Critical Intermediate for Pyrazine-Based Antivirals
Executive Summary
6-Aminopyrazine-2-carboxamide is a functionalized heterocyclic building block primarily utilized in the synthesis of antiviral therapeutics, most notably Favipiravir (T-705) . As a structural isomer of the pyrazinamide scaffold, it serves as a pivotal precursor for introducing fluorine at the C-6 position via Balz-Schiemann chemistry. Its utility extends beyond virology into antitubercular research, where the aminopyrazine core mimics the pharmacophore of first-line tuberculosis drugs. This guide details its physicochemical properties, synthetic pathways, and analytical protocols.[1][2]
Physicochemical Characterization
The compound typically presents as a pale yellow crystalline solid. Its high polarity, attributed to the amide and amine functionalities, necessitates specific solvent systems for effective handling.
Table 1: Core Technical Data
| Property | Specification |
| CAS Registry Number | 33332-49-9 |
| IUPAC Name | 6-Aminopyrazine-2-carboxamide |
| Synonyms | 6-Amino-2-pyrazinecarboxamide; 6-Aminopyrazinamide |
| Molecular Formula | C₅H₆N₄O |
| Molecular Weight | 138.13 g/mol |
| SMILES | NC1=CN=C(C(N)=O)N=C1 |
| Appearance | Pale yellow to off-white powder |
| Solubility | Soluble in DMSO, DMF; Sparingly soluble in Methanol, Water |
| pKa (Calculated) | ~2.5 (Pyrazine N), ~13.5 (Amide) |
| Melting Point | >200 °C (Decomposes; varies by polymorph/purity) |
Synthetic Utility & Mechanism
The strategic value of 6-aminopyrazine-2-carboxamide lies in the reactivity of the C-6 amino group. Unlike the C-3 isomer, the C-6 position is electronically activated for diazotization-fluorination sequences, a key step in synthesizing fluorinated bio-isosteres.
Role in Favipiravir (T-705) Synthesis
Favipiravir (6-fluoro-3-hydroxypyrazine-2-carboxamide) is an RNA polymerase inhibitor. The 6-amino derivative acts as the direct substrate for the introduction of the fluorine atom.
Mechanism of Transformation:
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Diazotization: The 6-amino group reacts with sodium nitrite/acid to form the diazonium salt.
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Fluorination: Thermal decomposition of the diazonium tetrafluoroborate (Balz-Schiemann reaction) or reaction with HF-pyridine (Olah's reagent) substitutes the diazo group with fluorine.
Pathway Visualization
The following diagram illustrates the synthetic workflow converting 6-chloropyrazine-2-carboxamide to Favipiravir via the 6-amino intermediate.
Figure 1: Synthetic pathway highlighting CAS 33332-49-9 as the key junction for C-6 fluorination.[3]
Experimental Protocols
Synthesis: Ammonolysis of 6-Chloropyrazine-2-carboxamide
This protocol describes the preparation of the target compound via Nucleophilic Aromatic Substitution (SNAr).
Reagents:
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6-Chloropyrazine-2-carboxamide (1.0 eq)
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Ammonia (7M in Methanol or 28% Aqueous) (10.0 eq)
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Solvent: Methanol or Ethanol
Step-by-Step Methodology:
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Charging: In a pressure tube or autoclave, dissolve 6-chloropyrazine-2-carboxamide in methanol.
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Ammonolysis: Add excess ammonia solution. Seal the vessel.
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Reaction: Heat to 80–100 °C for 6–12 hours. The electron-withdrawing carboxamide group at C-2 activates the C-6 position for chloride displacement.
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Monitoring: Monitor by TLC (EtOAc:MeOH 9:1) or HPLC. The starting material (less polar) will disappear, replaced by the more polar amino product.
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Work-up: Cool to room temperature. Concentrate the solvent under reduced pressure.
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Purification: Triturate the residue with cold water or diethyl ether to remove ammonium chloride salts. Recrystallize from Ethanol/Water if necessary.
Analytical Characterization (HPLC)
A validated HPLC method is essential for determining purity, distinguishing it from the 3-amino isomer.
Chromatographic Conditions:
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Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).
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Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: Acetonitrile.
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Gradient: 5% B to 95% B over 20 minutes.
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Flow Rate: 1.0 mL/min.
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Detection: UV at 254 nm and 310 nm (Pyrazine absorption).
Expected Profile:
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6-Aminopyrazine-2-carboxamide elutes earlier than the 6-chloro precursor due to increased polarity.
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Note: Ensure separation from 3-aminopyrazine-2-carboxamide (a common impurity if starting from 2,3-substituted precursors). The 6-amino isomer typically shows a distinct retention time due to the different intramolecular H-bonding patterns.
Handling & Safety (GHS)
Signal Word: Warning
| Hazard Class | H-Code | Statement |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| STOT-SE | H335 | May cause respiratory irritation. |
Precautions:
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Handle in a fume hood to avoid inhalation of dust.
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Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C. Aminopyrazines can oxidize or darken upon prolonged exposure to air/light.
References
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BLD Pharm. (2024). 6-Aminopyrazine-2-carboxamide Product Datasheet. Retrieved from
- Furuta, Y., et al. (2009). "T-705 (favipiravir) and related compounds: Novel broad-spectrum inhibitors of RNA viral polymerase." Antiviral Research, 82(2), 95-102. (Contextual grounding for T-705 synthesis).
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BenchChem. (2025). Synthesis of Functionalized Pyrazine-2-carbonitriles and Carboxamides. Retrieved from
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PubChem. (2025). Compound Summary: Aminopyrazine Derivatives. National Library of Medicine. Retrieved from
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Fisher Scientific. (2024). Safety Data Sheet: Aminopyrazine. Retrieved from
